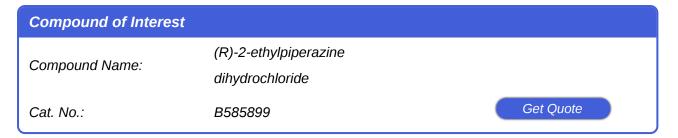


A Technical Guide to (R)-2-Ethylpiperazine Dihydrochloride

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Abstract: This document provides a comprehensive technical overview of **(R)-2-ethylpiperazine dihydrochloride**, a chiral piperazine derivative. Piperazine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's chemical properties, structure, and relevant experimental contexts. While specific experimental data for this compound is limited in publicly accessible literature, this paper presents generalized, representative protocols for its synthesis and characterization, alongside a discussion of its potential applications in scaffold-based drug discovery.

Chemical Identity and Physicochemical Properties

(R)-2-ethylpiperazine dihydrochloride is a solid organic compound, typically supplied as a salt to improve stability and handling. Its core structure consists of a piperazine ring substituted with an ethyl group at the C-2 position, with the stereochemistry fixed in the (R) configuration. The dihydrochloride form indicates that both nitrogen atoms of the piperazine ring are protonated.



Identifier	Value	Reference
IUPAC Name	(2R)-2-ethylpiperazine dihydrochloride	
CAS Number	438050-07-8	[1]
Molecular Formula	C ₆ H ₁₆ Cl ₂ N ₂	[2]
Molecular Weight	187.11 g/mol	[3]
InChI Key	VCKAKBROIJTVJI- QYCVXMPOSA-N	
Canonical SMILES	CCC1CNCCN1.Cl.Cl	[3]
Physical Form	Solid	
Purity (Typical)	≥95%	
Storage Temperature	Room Temperature	

Molecular Structure

The structure of (R)-2-ethylpiperazine features a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. The ethyl substituent at the second position introduces a chiral center, which is specified as (R) in this compound. As a dihydrochloride salt, each nitrogen atom is bonded to a hydrogen atom and associated with a chloride counter-ion, resulting in a positively charged molecule. This salt formation enhances the compound's crystallinity and solubility in aqueous media.

Experimental Protocols

While specific, peer-reviewed experimental data for **(R)-2-ethylpiperazine dihydrochloride** is not extensively documented, this section provides detailed, representative methodologies based on standard organic chemistry practices for piperazine derivatives.

Representative Synthesis Protocol

The synthesis of substituted piperazines can be achieved through various routes, often involving cyclization or modification of a pre-existing piperazine ring. A common approach is the







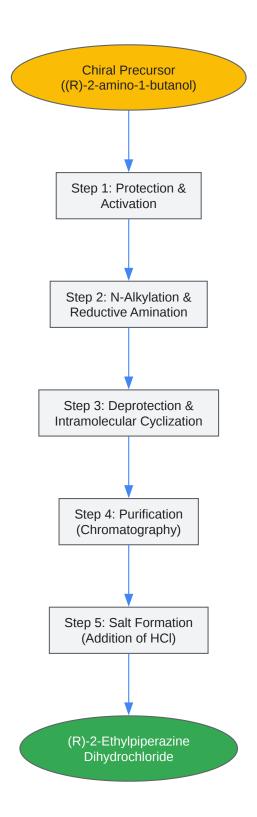
cyclization of a substituted ethylenediamine derivative. The following is a generalized protocol.

Objective: To synthesize (R)-2-ethylpiperazine from a suitable chiral precursor, followed by salt formation.

Methodology:

- Step 1: Precursor Preparation: A chiral amino alcohol, (R)-2-amino-1-butanol, is protected at the amino group (e.g., with a Boc group). The hydroxyl group is then converted into a good leaving group, such as a mesylate or tosylate.
- Step 2: First N-Alkylation: The resulting intermediate is reacted with a second protected amino species, such as N-Boc-aminoethanal, under reductive amination conditions to form a linear diamine precursor.
- Step 3: Cyclization: The protecting groups are selectively removed, and the molecule is induced to cyclize, often under basic conditions, to form the (R)-2-ethylpiperazine ring.
- Step 4: Purification: The crude product is purified using flash column chromatography on silica gel.[4]
- Step 5: Dihydrochloride Salt Formation: The purified (R)-2-ethylpiperazine free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A stoichiometric excess (e.g., 2.2 equivalents) of hydrochloric acid (as a solution in the same solvent or as HCl gas) is added slowly with stirring. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield (R)-2-ethylpiperazine dihydrochloride.





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Figure 1. Generalized workflow for the synthesis of **(R)-2-ethylpiperazine dihydrochloride**.



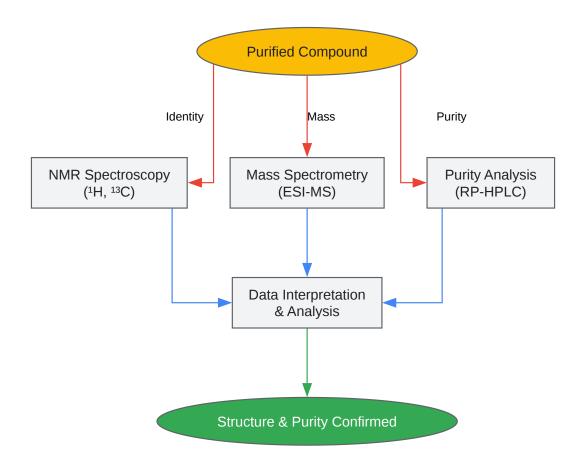
Analytical Characterization

Structural confirmation and purity assessment are critical. The following are standard analytical methods that would be employed.

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₀).
 - ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[4]
 - Expected ¹H NMR Signals: Distinct signals corresponding to the ethyl group (a triplet and a quartet), diastereotopic protons of the piperazine ring, and exchangeable N-H protons.
 - Expected ¹³C NMR Signals: Signals for the two carbons of the ethyl group and the four unique carbons of the piperazine ring.
- Mass Spectrometry (MS):
 - A dilute solution of the sample is analyzed using an electrospray ionization (ESI) source.
 - The mass-to-charge ratio (m/z) is measured.
 - Expected Result: A primary ion peak corresponding to the mass of the protonated free base [C₆H₁₄N₂ + H]⁺ at m/z ≈ 115.12.
- High-Performance Liquid Chromatography (HPLC):
 - Column: A reverse-phase C18 column.
 - Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid
 (TFA).
 - Detection: UV detector at a suitable wavelength (e.g., 210 nm).
 - Purpose: To determine the purity of the compound by measuring the area of the principal peak relative to any impurity peaks.









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- To cite this document: BenchChem. [A Technical Guide to (R)-2-Ethylpiperazine Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585899#r-2-ethylpiperazine-dihydrochloride-molecular-structure]

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